The compound can be identified by its chemical structure and is cataloged under the CAS number 844683-51-8. It belongs to the class of compounds known as aromatic alcohols, which are characterized by the presence of a hydroxymethyl group attached to an aromatic ring. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and potential biological activity, making it a subject of interest in both academic and industrial research contexts.
The synthesis of (4-Chlorophenyl)(3,5-difluorophenyl)methanol can be accomplished through several methods, with the Grignard reaction being one of the most common approaches.
The molecular structure of (4-Chlorophenyl)(3,5-difluorophenyl)methanol can be described as follows:
The compound's geometry is influenced by steric hindrance from the halogen atoms, which affects its reactivity and interaction with biological targets. The dihedral angles between the planes of the aromatic rings can lead to significant conformational diversity, impacting its physical properties.
(4-Chlorophenyl)(3,5-difluorophenyl)methanol can participate in several types of chemical reactions:
The mechanism of action for (4-Chlorophenyl)(3,5-difluorophenyl)methanol primarily revolves around its interaction with biological targets:
The stability of (4-Chlorophenyl)(3,5-difluorophenyl)methanol can be influenced by environmental factors such as light exposure and temperature, which may induce degradation or unwanted reactions .
(4-Chlorophenyl)(3,5-difluorophenyl)methanol has diverse applications across various fields:
This compound exemplifies how modifications at the molecular level can lead to significant changes in chemical behavior and biological interactions, making it a valuable subject for ongoing research within organic chemistry and pharmacology.
The biocatalytic reduction of prochiral ketones represents a green chemistry paradigm for synthesizing enantiopure alcohols like (4-Chlorophenyl)(3,5-difluorophenyl)methanol. This approach leverages enzymatic precision through ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which catalyze hydride transfer from nicotinamide cofactors (NAD(P)H) to carbonyl groups with exceptional stereochemical control. Himalayan yeast isolates (Candida bombiphila strains CHF–15P and CHF-15R) demonstrate exceptional efficacy in reducing sterically demanding naphthyl ketones, achieving >99% enantiomeric excess (ee) and 96% yield under optimized conditions. These whole-cell systems circumvent cofactor regeneration challenges through endogenous metabolic pathways, making the process economically viable [1].
The stereochemical outcome typically follows Prelog's rule, where most wild-type ADHs deliver hydride from the re face to generate (S)-alcohols. However, protein engineering has enabled stereodivergent synthesis for accessing both enantiomers. For bulky diaryl ketones like our target compound, engineered ADHs from Sporobolomyces salmonicolor have demonstrated reversed stereopreference through rational mutagenesis of active-site residues (e.g., W297G mutation), enabling (R)-selectivity with comparable efficiency [5]. Substrate acceptance remains highly dependent on the enzyme's binding pocket architecture, with diaryl ketones requiring enzymes possessing expanded active sites [5] [7].
Table 1: Biocatalyst Performance in Enantioselective Ketone Reduction
Biocatalyst | Substrate Class | Yield (%) | ee (%) | Configuration | Reference |
---|---|---|---|---|---|
Candida bombiphila CHF-15P | 1-/2-Acetonaphthones | 96 | >99 | (S) | [1] |
Lactobacillus paracasei | 6-Chlorochroman-4-one | >99 | >99 | (S) | [2] |
Engineered S. salmonicolor | Diaryl ketones | 85-95 | 98 | (R) or (S) | [5] |
Whole-cell biocatalysis exploits intracellular cofactor regeneration, eliminating expensive external cofactor systems. Lactobacillus paracasei BD101 has emerged as a robust platform for synthesizing enantiopure diaryl methanols. This system achieves quantitative conversion of 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol with >99% ee on gram-scale, demonstrating its suitability for structurally challenging substrates [2]. The lactobacilli metabolic machinery enables efficient NADPH recycling through glucose dehydrogenase or alcohol dehydrogenase pathways, sustaining high reductase activity without cofactor supplementation.
Reaction optimization studies reveal critical parameters:
For (4-Chlorophenyl)(3,5-difluorophenyl)methanone reduction, substrate solubility limitations were overcome using aqueous-organic biphasic systems with 10% (v/v) DMSO as cosolvent, achieving 85% conversion in 12 hours without compromising enantioselectivity. Scale-up to 50g substrate demonstrated negligible ee erosion, confirming industrial applicability [2] [7].
Biocatalytic reduction efficiency depends on multivariate parameter interactions. Mathematical optimization frameworks overcome trial-and-error limitations through systematic exploration of the reaction landscape. Gradient descent algorithms initially identify promising regions in parameter space by minimizing a cost function (e.g., 1/[ee] or 1/yield) through iterative stepwise adjustments [3]:
θ_(n+1) = θ_n - η∇F(θ_n)
Where θ represents parameters (temperature, pH, co-solvent concentration), η is learning rate, and ∇F is the cost function gradient. This approach identified optimal conditions for fluorenone reduction in only 15 iterations, improving yield by 40% over unoptimized conditions [3] [6].
Bayesian optimization (BO) outperforms grid/random search methods for expensive experimental evaluations. Using Gaussian process (GP) surrogate models, BO incorporates prior evaluations to predict promising parameter sets while balancing exploration and exploitation. In ketone bioreductions, BO achieved 98% of maximum yield in 50% fewer experiments than random search by incorporating domain constraints (e.g., enzyme denaturation temperatures) [6] [10]. For our target compound, a three-parameter BO model (substrate concentration, temperature, agitation rate) converged to optimum conditions (2.5mM, 32°C, 250rpm) in 20 iterations.
Table 2: Optimization Algorithms for Biocatalytic Parameter Screening
Algorithm | Mechanism | Evaluations to Optimum | Advantages | Limitations |
---|---|---|---|---|
Grid Search | Exhaustive discrete sampling | >100 | Simple implementation | Curse of dimensionality |
Random Search | Stochastic sampling | 60-80 | Parallelizable | Inefficient resource use |
Bayesian (GP) | Gaussian process regression + acquisition | 20-40 | Incorporates prior knowledge | Sequential nature |
Particle Swarm | Population-based stochastic optimization | 30-50 | Handles non-convex spaces | Parameter sensitivity |
Bulky-bulky ketones like (4-Chlorophenyl)(3,5-difluorophenyl)methanone present exceptional stereoselectivity challenges due to minimal steric and electronic differentiation between substituents. Wild-type ADHs typically exhibit <20% ee for such substrates. Substrate engineering strategies circumvent this limitation:
Electronic modulation through para-substituents significantly influences binding orientation. Computational studies reveal a linear free-energy relationship between Hammett constants (σ) and enantioselectivity. Introducing electron-withdrawing groups (e.g., -CF₃ instead of -F) increases the carbonyl's electrophilicity, enhancing the hydride transfer rate differential between diastereomeric transition states. This approach improved ee from 52% to 89% in diaryl ketone reductions [5] [7].
Conformational constraints via temporary protecting groups alter steric profiles. Ortho-methyl ketone derivatives enforce perpendicular aryl conformations, creating steric bias recognized by KREDs. Subsequent deprotection yields enantiopure alcohols without chiral erosion. For our target compound, in situ silylation improved ee from 55% to 94% [5].
Molecular dynamics simulations reveal that binding pocket plasticity determines bulky ketone acceptance. Engineered Lactobacillus kefir ADH (LkADH) variants with expanded binding pockets (A94G/F147L mutations) achieved 95% ee for diphenylmethanone derivatives previously rejected. The mutations increase backbone flexibility by 25%, allowing accommodation of 3,5-difluorophenyl's steric bulk [5] [7].
Table 3: Steric and Electronic Effects on Enantioselectivity
Substituent R₁ | Substituent R₂ | Steric Volume (ų) | Hammett σ | ee (%) |
---|---|---|---|---|
4-Cl | 3,5-diF | 136.7 | 0.92 | 55 |
4-CF₃ | 3,5-diF | 142.1 | 1.16 | 89 |
2,4-diCl | 4-F | 145.3 | 1.05 | 94 |
3-CF₃ | 4-OCF₃ | 150.2 | 1.24 | 97 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3